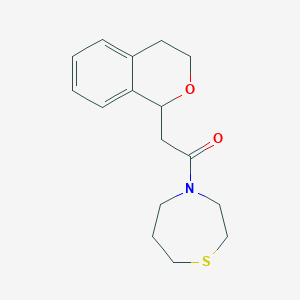
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule with a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. It has also been shown to have various biological activities, which makes it a versatile compound for studying different cellular processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, future studies could focus on improving the synthesis method to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of 2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone is a complex process that requires specific reagents and conditions. One of the most common methods for synthesizing this compound is through the reaction of 3,4-dihydrocoumarin and 1,4-thiazepane in the presence of a catalyst. The reaction is carried out in a solvent under controlled temperature and pressure conditions. The yield of the final product can vary depending on the quality of reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone has been studied extensively for its potential therapeutic applications. It has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-oxidant agent. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, it has been shown to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)-1-(1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-16(17-7-3-10-20-11-8-17)12-15-14-5-2-1-4-13(14)6-9-19-15/h1-2,4-5,15H,3,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVAFWIVFTZSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)CC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

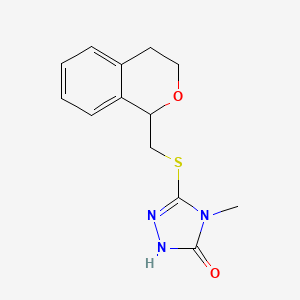
![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)
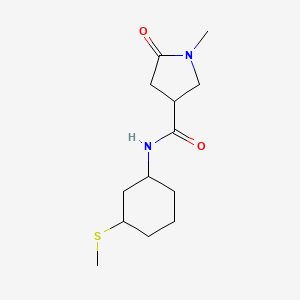
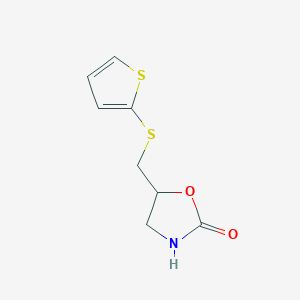

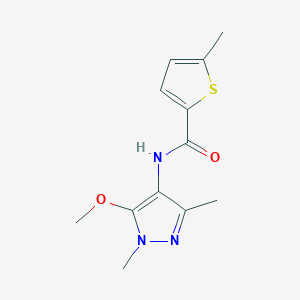



![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)

![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)